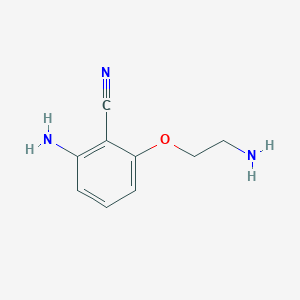
2-Amino-6-(2-aminoethoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(2-aminoethoxy)benzonitrile: is a chemical compound with the following structural formula:
C9H10N2O
It bears both an amino group and an ethoxy group, making it an interesting intermediate for various synthetic applications. The ortho-position of the amino and nitrile groups in this compound provides opportunities for synthesizing related compounds, such as quinazolines .
Preparation Methods
Synthetic Routes:: There are several synthetic routes to prepare 2-Amino-6-(2-aminoethoxy)benzonitrile. One common method involves the reaction of 2-aminobenzonitrile with ethyl bromide or ethyl iodide in the presence of a base (such as potassium carbonate or sodium hydroxide). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production:: While industrial-scale production methods may vary, the laboratory synthesis described above can be scaled up for bulk production. Optimization of reaction conditions, solvent choice, and purification steps are crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Reactivity:: 2-Amino-6-(2-aminoethoxy)benzonitrile can undergo various chemical reactions:
Oxidation: It can be oxidized using suitable oxidants.
Reduction: Reduction reactions can modify the amino or nitrile groups.
Substitution: Nucleophilic substitution reactions can occur at the aminoethoxy group.
Other Transformations: Depending on reaction conditions, it may participate in other reactions.
Ethyl Bromide/Iodide: Used for the nucleophilic substitution reaction.
Oxidants/Reductants: Depending on the desired modification.
Base: Required for the initial substitution step.
Major Products:: The primary product is this compound itself. further derivatization can yield related compounds.
Scientific Research Applications
Chemistry::
Building Block: Used in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for potential drug development.
Biological Studies: Used as a probe or precursor in biological research.
Pharmacology: Investigated for pharmacological effects.
Fine Chemicals: Used in specialty chemical manufacturing.
Mechanism of Action
The exact mechanism by which 2-Amino-6-(2-aminoethoxy)benzonitrile exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.
Comparison with Similar Compounds
While 2-Amino-6-(2-aminoethoxy)benzonitrile is unique due to its specific substitution pattern, similar compounds include:
2-Aminobenzonitrile: A related compound with a single amino group.
2-Amino-6-fluorobenzonitrile: Another derivative with a fluorine substituent.
Biological Activity
2-Amino-6-(2-aminoethoxy)benzonitrile is an organic compound that has garnered attention due to its potential biological activities. This compound features both amino and benzonitrile functional groups, which contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure includes:
- Amino groups : Contributing to its interaction with biological targets.
- Benzonitrile moiety : Implicated in various biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially effective against various bacterial strains.
- Neurotransmitter Modulation : Similar compounds have shown the ability to modulate neurotransmitter systems, indicating a possible role in neuropharmacology.
- Anticancer Potential : Analogous compounds have been investigated for their anticancer effects, particularly in targeting specific cancer cell lines.
Data Table: Summary of Biological Activities
Case Studies and Research Findings
-
Antimicrobial Studies
- A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
-
Neuropharmacological Effects
- Research involving related compounds demonstrated their ability to influence neurotransmitter systems, particularly acetylcholine release. This suggests that this compound might similarly affect neurotransmission, supporting its investigation in neuropharmacology.
-
Anticancer Activity
- In vitro studies on analogs of this compound have shown promising results in inhibiting the growth of cancer cells. The mechanism appears to involve interference with cell cycle progression and induction of apoptosis, warranting further investigation into its anticancer properties.
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-amino-6-(2-aminoethoxy)benzonitrile |
InChI |
InChI=1S/C9H11N3O/c10-4-5-13-9-3-1-2-8(12)7(9)6-11/h1-3H,4-5,10,12H2 |
InChI Key |
FFZZCWAPBRSJPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OCCN)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















